- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)
![2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium structure](https://ar.kuujia.com/scimg/cas/830317-15-2x500.png)
830317-15-2 structure
اسم المنتج:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
كاس عدد:830317-15-2
وسط:C11H12N3
ميغاواط:186.233081817627
CID:5735481
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
-
- نواة داخلي: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1
- مفتاح Inchi: IMYJHZSCOLZFAN-UHFFFAOYSA-N
- ابتسامات: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 1
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
المراجع
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
المراجع
- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
المراجع
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
المراجع
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
المراجع
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
المراجع
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
المراجع
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
المراجع
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
المراجع
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
المراجع
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
المراجع
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
المراجع
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium الوثائق ذات الصلة
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium) منتجات ذات صلة
- 1361846-54-9(2-(3,4-Dichlorophenyl)-3-methoxypyridine-6-acetonitrile)
- 2172589-58-9(5-(cyclopropylmethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylmethanamine)
- 1537563-01-1(N-(6-methylpyridin-3-yl)methylhydroxylamine)
- 1704512-68-4(2-(2-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one)
- 790232-27-8(2-{(diethylcarbamoyl)methylsulfanyl}acetic Acid)
- 2639420-50-9(methyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate)
- 2229145-02-0(O-1-(4-bromo-3-chlorophenyl)ethylhydroxylamine)
- 886762-54-5(1-{2-(trifluoromethoxy)phenylmethyl}piperazine)
- 2120646-70-8(tert-butyl N-3-(2-cyanoethyl)phenylcarbamate)
- 1171943-38-6([(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)
الموردين الموصى بهم
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

江苏科伦多食品配料有限公司
عضو ذهبي
مورد الصين
مُحْضِر

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
